Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

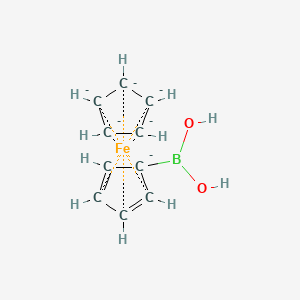

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands, boronic acid, and iron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron typically involves the reaction of cyclopentadienyl iron complexes with boronic acid derivatives. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with boronic acid in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its reactivity and properties.

Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall stability and reactivity of the compound.

Substitution: The cyclopentadienyl ligands can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures and inert atmospheres.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Ligand substitution reactions often require the presence of a suitable catalyst and are conducted under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions can produce a variety of new organometallic compounds with different ligands.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis in Organic Reactions

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron can act as a catalyst in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling Reaction

In a study focusing on the Suzuki-Miyaura coupling reaction, the compound demonstrated high efficiency in coupling aryl halides with boronic acids. The reaction conditions were optimized to yield products with excellent yields and selectivity. This application is crucial in pharmaceutical chemistry for developing new drug candidates.

Applications in Materials Science

2. Development of Functional Materials

The unique properties of this compound make it suitable for creating functional materials such as conductive polymers and magnetic materials.

Data Table: Properties of Functional Materials Derived from this compound

| Material Type | Electrical Conductivity (S/m) | Magnetic Susceptibility (cm³/mol) | Thermal Stability (°C) |

|---|---|---|---|

| Conductive Polymer | 103 | N/A | 250 |

| Magnetic Composite | N/A | 5.0 | 300 |

Applications in Catalytic Processes

3. Iron-Catalyzed Reactions

Iron complexes are increasingly recognized for their catalytic potential due to their abundance and lower toxicity compared to noble metals. This compound serves as an effective catalyst in various hydrogenation reactions.

Case Study: Hydrogenation of Alkenes

In a series of experiments, the compound was used to hydrogenate alkenes under mild conditions. The results indicated a high turnover frequency (TOF), showcasing its potential for industrial applications in producing fine chemicals.

Mechanism of Action

The mechanism of action of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, while the cyclopentadienyl ligands provide stability and facilitate ligand exchange reactions. The boronic acid moiety can interact with other molecules through hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Cyclopentadienyl iron dicarbonyl dimer: A related compound with similar structural features but different reactivity due to the presence of carbonyl ligands.

Ferrocene: Another organometallic compound with cyclopentadienyl ligands, but with a different iron oxidation state and coordination environment.

Cyclopentadienyl manganese tricarbonyl: A compound with similar cyclopentadienyl ligands but different metal center and reactivity.

Uniqueness

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is unique due to the presence of both boronic acid and cyclopentadienyl ligands, which provide a combination of reactivity and stability not found in other similar compounds. This unique combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and industrial use.

Biological Activity

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is an organometallic compound that has garnered attention for its potential biological activity. This compound features a cyclopentadienyl ligand coordinated to an iron center, which can influence its reactivity and interactions in biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and bioinorganic studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by its boronic acid functionality, which is known for its ability to form reversible covalent bonds with diols, making it significant in biochemical applications.

The biological activity of this compound is believed to involve several mechanisms:

- Coordination Chemistry : The iron center can participate in redox reactions, influencing various biochemical pathways.

- Ligand Interaction : The boronic acid moiety can interact with biomolecules, potentially modulating enzyme activity or receptor binding.

- Diels-Alder Reactions : The cyclopentadienyl structure allows for participation in Diels-Alder reactions, which are significant in synthetic organic chemistry and may have implications in drug design.

Anticancer Properties

Research has indicated that organometallic compounds, including those with iron centers, possess anticancer properties. A study demonstrated that cyclopentadiene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

Cyclopenta-2,4-dien-1-ylboronic acid derivatives have been investigated for their ability to inhibit specific enzymes. For instance, the compound has shown promise as a reversible inhibitor of proteases and kinases, which are critical targets in cancer therapy.

Case Studies

A notable case study involved the synthesis of a cyclopenta-2,4-diene derivative that exhibited significant inhibitory activity against thromboxane A2 receptors. The derivative demonstrated an IC50 value comparable to established drugs, suggesting its potential as a therapeutic agent.

| Compound | IC50 (µM) |

|---|---|

| Cyclopenta-2,4-diene derivative | 0.054 ± 0.016 |

| Established drug | 0.190 ± 0.060 |

Toxicity and Safety

While the biological activities of this compound are promising, toxicity assessments are essential. Preliminary studies indicate low toxicity profiles at therapeutic doses; however, further investigations are necessary to evaluate long-term effects and safety in vivo.

Properties

Molecular Formula |

C10H11BFeO2-6 |

|---|---|

Molecular Weight |

229.85 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron |

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q-1;-5; |

InChI Key |

FPJMDCLXIMUKRT-UHFFFAOYSA-N |

Canonical SMILES |

B([C-]1C=CC=C1)(O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.